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Compound of Interest

Compound Name: Aticaprant

Cat. No.: B605669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the clinical trial results for

Aticaprant, a selective kappa-opioid receptor (KOR) antagonist investigated for the treatment

of Major Depressive Disorder (MDD). The following information is intended to help researchers

interpret the negative or inconclusive outcomes of the Aticaprant clinical trial program and to

offer troubleshooting guidance for future experimental designs.

Frequently Asked Questions (FAQs)
Q1: What was the rationale behind developing Aticaprant for Major Depressive Disorder?

A1: Aticaprant was developed to target the kappa-opioid receptor (KOR), a key component of

the endogenous opioid system.[1] The rationale stemmed from the hypothesis that

hyperactivity of the dynorphin/KOR system contributes to the negative affective states and

anhedonia (the inability to feel pleasure) often seen in depression. By blocking the KOR,

Aticaprant was expected to alleviate these core symptoms of MDD.[1][2] Preclinical studies in

animal models of depression showed that Aticaprant had antidepressant-like effects.[3]

Q2: What were the key findings from the Phase 2 clinical trial for Aticaprant?

A2: The Phase 2 trial (NCT03559192) for Aticaprant as an adjunctive therapy in patients with

MDD who had an inadequate response to standard antidepressants showed a statistically

significant, albeit modest, improvement in the primary endpoint.[1][4] Specifically, there was a
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2.1-point greater reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS)

score for the Aticaprant group compared to placebo.[1] However, the trial failed to show

significant improvements in several secondary endpoints, including measures of anhedonia

(Snaith-Hamilton Pleasure Scale - SHAPS), global illness severity (CGI-S), and anxiety (HAM-

A).[1]

Q3: Why was the Phase 3 clinical trial program for Aticaprant discontinued?

A3: The Phase 3 program, known as VENTURA, which consisted of five separate studies, was

discontinued due to a lack of efficacy.[2][5] Johnson & Johnson, the developer, announced that

the trials did not meet their primary endpoints for improving depressive symptoms in the target

patient population.[2][5][6] While specific quantitative data from the Phase 3 trials have not

been publicly released, the overall conclusion was that Aticaprant did not demonstrate a

sufficient therapeutic benefit over placebo in this larger patient population.[6][7]

Q4: Were there any safety concerns with Aticaprant in the clinical trials?

A4: Across both the Phase 2 and the discontinued Phase 3 trials, Aticaprant was reported to

be safe and well-tolerated.[2][3] In the Phase 2 study, the incidence of adverse events was

similar between the Aticaprant and placebo groups, with headache, diarrhea, and

nasopharyngitis being the most commonly reported. The discontinuation of the Phase 3

program was not due to safety issues.[6]

Troubleshooting Guide for Experimental Design
Interpreting the discrepancy between the Phase 2 and Phase 3 results of Aticaprant requires

a critical evaluation of the experimental design and potential confounding factors. Below are

key areas for consideration in future research on KOR antagonists for MDD.

Patient Population & Heterogeneity
Issue: The modest effect in Phase 2 and failure in Phase 3 could suggest that KOR

antagonists are only effective in a specific sub-population of patients with MDD. The broad

inclusion criteria in Phase 3 may have diluted this potential effect.

Troubleshooting:
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Biomarker Stratification: Future studies should consider incorporating biomarkers to

identify patients with a hyperactive dynorphin/KOR system. This could involve

cerebrospinal fluid (CSF) analysis of dynorphin levels or functional neuroimaging to

assess KOR availability and function.

Anhedonia as a Primary Focus: While the VENTURA program targeted patients with

anhedonia, future trials could refine this by focusing on specific subtypes of anhedonia

(e.g., motivational vs. consummatory) and using more sensitive and objective measures

beyond self-report scales.

Placebo Response
Issue: A high placebo response rate is a common challenge in antidepressant trials and may

have contributed to the failure to demonstrate a significant drug-placebo difference in the

Phase 3 studies.

Troubleshooting:

Centralized Raters and Rigorous Training: Employing a centralized group of highly trained

and calibrated raters for efficacy assessments can help reduce inter-rater variability and

minimize placebo response.

Lead-in Period Design: The design of the placebo lead-in period is crucial. The duration

and criteria for identifying placebo responders should be carefully optimized to enrich the

study population with true non-responders.

Dosing and Target Engagement
Issue: While positron emission tomography (PET) imaging has shown high KOR occupancy

at the doses used, the optimal dosing strategy for sustained clinical efficacy remains a

question.[8]

Troubleshooting:

Dose-Ranging Studies: More extensive dose-ranging studies in the target patient

population could help determine the optimal dose and dosing frequency to achieve a
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sustained therapeutic effect without inducing receptor adaptations that might blunt the

response over time.

Correlating Occupancy with Clinical Response: Future trials should aim to correlate the

degree of KOR occupancy with clinical outcomes on an individual patient level to establish

a clear exposure-response relationship.

Data Presentation
Table 1: Summary of Aticaprant Phase 2 Trial (NCT03559192) Efficacy Results

Outcome Measure Aticaprant Group Placebo Group Difference (p-value)

Primary Endpoint

Change in MADRS

Total Score
-2.1 (p = 0.04)[1]

Secondary Endpoints

Change in SHAPS

Score
Not Specified Not Specified

No significant

difference[1]

Change in CGI-S

Score
Not Specified Not Specified

No significant

difference[1]

Change in HAM-A

Score
Not Specified Not Specified

No significant

difference[1]

Change in SMDDS

Score
Not Specified Not Specified

No significant

difference[1]

Table 2: Summary of Aticaprant Phase 3 VENTURA Program Status

Study Identifier Status
Reason for
Discontinuation

VENTURA Program (5 studies) Discontinued Lack of Efficacy[2][5]
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Experimental Protocols
Aticaprant Phase 2 Study (NCT03559192) Design

Objective: To evaluate the efficacy and safety of Aticaprant as an adjunctive treatment for

MDD in patients with an inadequate response to a selective serotonin reuptake inhibitor

(SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI).

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: 181 adults with a diagnosis of MDD who were partial responders to their

current antidepressant medication.[1]

Intervention:

Aticaprant 10 mg once daily.

Placebo once daily.

Duration: 6 weeks of treatment.[1]

Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression

Rating Scale (MADRS) total score at week 6.[1]

Key Secondary Outcome Measures: Changes in the Snaith-Hamilton Pleasure Scale

(SHAPS), Clinical Global Impression-Severity (CGI-S), Hamilton Anxiety Rating Scale (HAM-

A), and the self-rated Montgomery-Åsberg Depression Rating Scale (SMDDS).[1]

Aticaprant Phase 3 VENTURA Program Design (General
Overview)

Objective: To confirm the efficacy and safety of Aticaprant as an adjunctive treatment for

MDD in a larger patient population.

Study Design: The program included five randomized, double-blind, placebo-controlled

Phase 3 studies.[2]
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Patient Population: Adults with MDD who had an inadequate response to current

antidepressant therapy.[2]

Intervention: Aticaprant as an add-on to ongoing antidepressant treatment.[2]

Primary Outcome Measure: Improvement in depressive symptoms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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